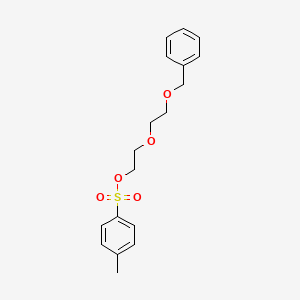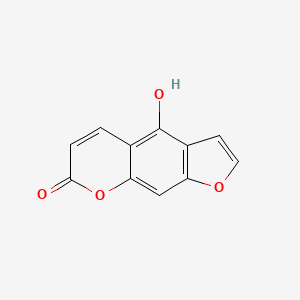
Bergaptol
Vue d'ensemble
Description
Bergaptol is a natural furanocoumarin with the molecular formula C11H6O4 . It is found in the essential oils of citrus including lemon and bergamot . This compound has been researched for its anti-inflammatory, antioxidant, anti-cancer, anti-osteoporosis, anti-microbial, and anti-lipidemic properties .
Synthesis Analysis
This compound is synthesized from the formation of p-coumaric acid, which can either be converted from cinnamic acid catalyzed by the enzyme cinnamic acid 4-hydroxylase or from tyrosine catalyzed by the enzyme tyrosine amino lyase .
Molecular Structure Analysis
The molecular formula of this compound is C11H6O4 and its molecular weight is 202.16 g/mol . Its structure is composed of psoralens that contain a hydroxyl group attached at its C-5 position .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.16 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.
In Vivo
Bergaptol has been used in a wide range of in vivo studies, including studies of its anti-inflammatory, antioxidant, and antimicrobial effects. It has also been used to study its effects on the nervous system and its potential as an anti-cancer agent. In vivo studies have also been conducted to investigate its pharmacokinetics and pharmacodynamics.
In Vitro
Bergaptol has been used in a variety of in vitro studies, including studies of its anti-inflammatory, antioxidant, and antimicrobial effects. It has also been used to study its effects on the nervous system, its potential as an anti-cancer agent, and its interactions with enzymes and receptors. In vitro studies have also been conducted to investigate its pharmacokinetics and pharmacodynamics.
Mécanisme D'action
Target of Action
Bergaptol primarily targets cytochrome P450 enzymes (CYP) , particularly CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins within the body .
Mode of Action
This compound interacts with its targets by inhibiting their activities . Compared to other coumarins, this compound has the least potency to inhibit CYP3A4, specifically in cancer cells . Instead, it can suppress drug efflux transporters, such as P-glycoprotein , thereby overcoming chemotherapeutic drug resistance .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits inflammatory responses by suppressing the expression of COX-2 and iNOS genes and reducing cytokine formation via inhibiting JAK2 , STAT3 , and p65 pathways . It also exhibits antioxidant properties through the HAT and SPLET mechanisms .
Pharmacokinetics
In vivo studies have shown that this compound can be retained in plasma for longer than other coumarins .
Result of Action
This compound has multiple health benefits. It exhibits anti-inflammatory , antioxidant , anti-cancer , anti-osteoporosis , anti-microbial , and anti-lipidemic effects . It also has antimicrobial effects with a high potential for inhibition of quorum sensing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its antioxidant capacity was found to be influenced by the polarity of the medium . .
Activité Biologique
Bergaptol has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. It has also been shown to interact with a range of biological targets, including enzymes and receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and antimicrobial effects. It has also been found to interact with enzymes and receptors, and to have anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bergaptol has several advantages for laboratory experiments. It is a naturally occurring compound, so it is readily available and cost-effective. It is also relatively stable, so it can be stored for long periods of time. However, it is also a potent compound, so it must be handled with care.
Orientations Futures
The potential for bergaptol in the laboratory and clinical settings is still being explored. Future research could focus on its pharmacokinetics and pharmacodynamics, its effects on the nervous system, its potential as an anti-cancer agent, and its interactions with enzymes and receptors. It could also be used to study its anti-inflammatory, antioxidant, and antimicrobial effects. Further research could also focus on its potential applications in the development of new drugs and therapies. Additionally, its potential for use as a dietary supplement or in food and cosmetic products could be explored. Finally, its potential for use in animal and human studies should be investigated.
Applications De Recherche Scientifique
Propriétés anti-inflammatoires
Le Bergaptol a été étudié pour ses propriétés anti-inflammatoires . Cela signifie qu'il pourrait potentiellement être utilisé dans le traitement des affections caractérisées par une inflammation.
Propriétés antioxydantes
La recherche a montré que le this compound possède des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages causés aux cellules par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.
Propriétés anticancéreuses
Le this compound s'est avéré avoir des effets anticancéreux . Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement ou la prévention du cancer.
Propriétés anti-ostéoporotiques
Des études ont indiqué que le this compound a des effets anti-ostéoporotiques . L'ostéoporose est une maladie qui affaiblit les os, les rendant fragiles et plus susceptibles de se casser.
Propriétés antimicrobiennes
Le this compound a été étudié pour ses propriétés antimicrobiennes . Cela signifie qu'il pourrait potentiellement être utilisé pour lutter contre des micro-organismes tels que les bactéries, les virus et les champignons.
Propriétés antilipémiques
Le this compound s'est avéré avoir des effets antilipémiques . Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement des affections liées à des taux élevés de graisses (lipides) dans le sang, comme l'hyperlipidémie.
Inhibition des enzymes du cytochrome P450
Le this compound inhibe les enzymes du cytochrome P450 (CYP), en particulier CYP2C9 et CYP3A4 . Cette inhibition peut avoir un impact sur le métabolisme et les concentrations de divers médicaments et toxines dans l'organisme .
Non phototoxique et non photomutagène
Contrairement à la plupart des furocoumarines, le this compound n'est pas phototoxique ou photomutagène . Cela suggère qu'il ne provoque pas de toxicité ou de mutations lorsqu'il est exposé à la lumière, ce qui est une préoccupation courante avec certains autres composés de cette classe.
Safety and Hazards
Propriétés
IUPAC Name |
4-hydroxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJHDGJRTUSBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197564 | |
| Record name | Bergaptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bergaptol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
486-60-2 | |
| Record name | Bergaptol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bergaptol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergaptol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bergaptol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 486-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERGAPTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC8ANI30F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bergaptol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

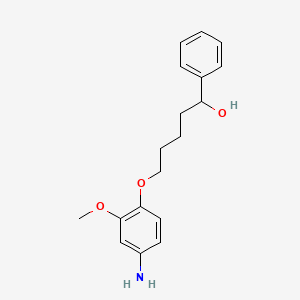
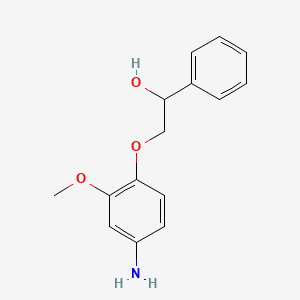
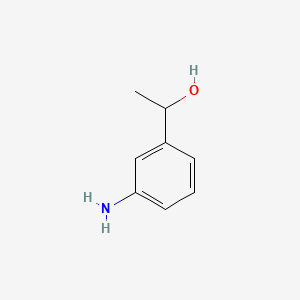
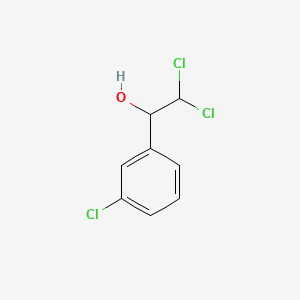


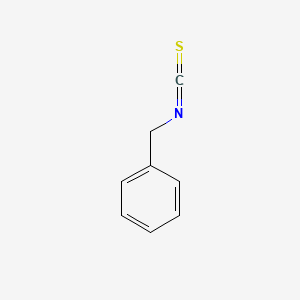
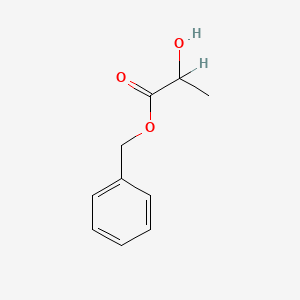
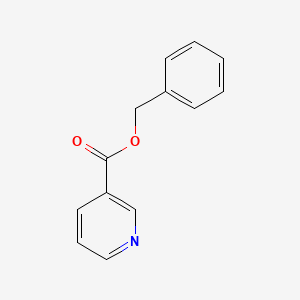
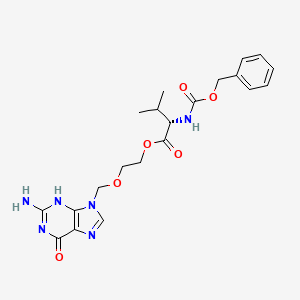
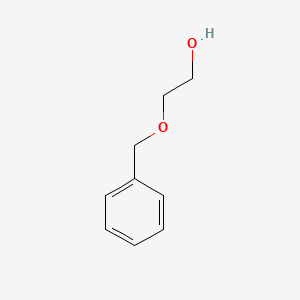
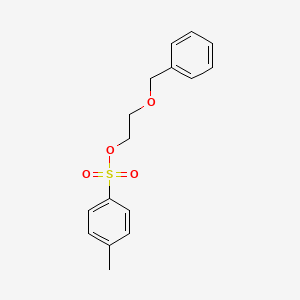
![2-[2-(Benzyloxy)ethoxy]ethanol](/img/structure/B1666787.png)
